![molecular formula C12H13N3O2S B12804586 8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione CAS No. 13146-75-3](/img/structure/B12804586.png)
8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC102554 involves the reaction of 4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde with 1,3-dimethylbarbituric acid under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of NSC102554 may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC102554 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert NSC102554 into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NSC102554.
Applications De Recherche Scientifique
Chemistry: NSC102554 is used as a reagent in various chemical reactions and studies. Its unique structure makes it valuable for exploring new synthetic pathways and reaction mechanisms.
Biology: In biological research, NSC102554 has been studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in targeting the phosphotyrosine-binding pocket of YopH, a protein tyrosine phosphatase .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the context of its inhibitory effects on certain enzymes. It may have potential as a lead compound for developing new drugs.
Industry: NSC102554 is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of NSC102554 involves its interaction with specific molecular targets. For example, it targets the phosphotyrosine-binding pocket of YopH, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to potential therapeutic effects. The compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
5-({4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): This compound shares a similar core structure with NSC102554 but has different substituents.
8a-Benzyltetrahydro-2H-(1,3)thiazolo(3,2-a)(1,3,5)triazine-2,4(3H)-dione: Another compound with structural similarities to NSC102554.
Uniqueness: NSC102554 is unique due to its specific substituents and the resulting chemical and biological properties
Propriétés
Numéro CAS |
13146-75-3 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
8a-benzyl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2S/c16-10-13-11(17)15-6-7-18-12(15,14-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14,16,17) |
Clé InChI |
XSJIJLNGXJAIKK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(N1C(=O)NC(=O)N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



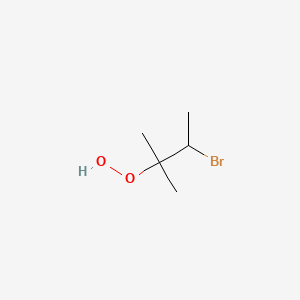
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
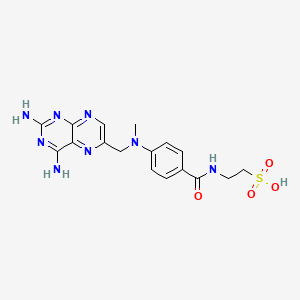
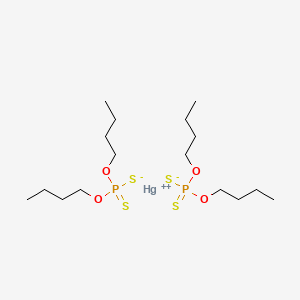
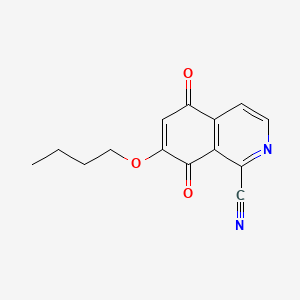
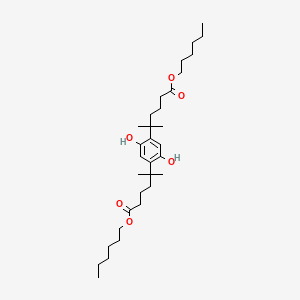
![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)

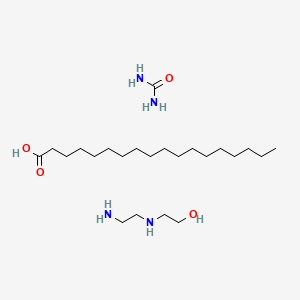

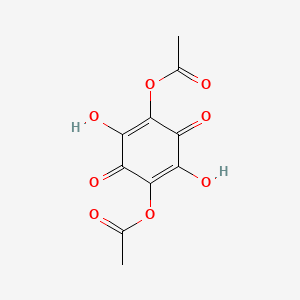
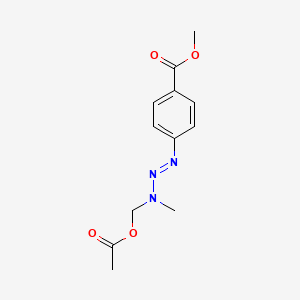
![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
